Cas no 2168164-45-0 (2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 2168164-45-0
- EN300-1280146
- 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
- 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane
-
- インチ: 1S/C12H24N2O/c1-10(2)9-14-12(15-11(10,3)4)5-7-13-8-6-12/h13-14H,5-9H2,1-4H3
- InChIKey: ZUMKARUVLAACIH-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)CNC21CCNCC2
計算された属性
- せいみつぶんしりょう: 212.188863393g/mol
- どういたいしつりょう: 212.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 33.3Ų
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280146-1000mg |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 1000mg |
$1371.0 | 2023-10-01 | ||
Enamine | EN300-1280146-50mg |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 50mg |
$1152.0 | 2023-10-01 | ||
Enamine | EN300-1280146-0.5g |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 0.5g |
$1316.0 | 2023-06-07 | ||
Enamine | EN300-1280146-5000mg |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 5000mg |
$3977.0 | 2023-10-01 | ||
Enamine | EN300-1280146-250mg |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 250mg |
$1262.0 | 2023-10-01 | ||
Enamine | EN300-1280146-10.0g |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 10g |
$5897.0 | 2023-06-07 | ||
Enamine | EN300-1280146-0.25g |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 0.25g |
$1262.0 | 2023-06-07 | ||
Enamine | EN300-1280146-2.5g |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 2.5g |
$2688.0 | 2023-06-07 | ||
Enamine | EN300-1280146-0.05g |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 0.05g |
$1152.0 | 2023-06-07 | ||
Enamine | EN300-1280146-500mg |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2168164-45-0 | 500mg |
$1316.0 | 2023-10-01 |
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecaneに関する追加情報
Recent Advances in the Study of 2,2,3,3-Tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2168164-45-0)
The compound 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2168164-45-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique heterocyclic framework, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and antimicrobial therapies. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action.
One of the key areas of interest is the compound's role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane exhibits affinity for specific receptors in the CNS, particularly those involved in the regulation of dopamine and serotonin pathways. These findings open new avenues for the development of novel psychotropic agents targeting conditions such as depression, anxiety, and schizophrenia.
In addition to its CNS applications, recent research has explored the antimicrobial properties of this compound. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The spirocyclic structure appears to disrupt bacterial cell wall synthesis, offering a potential mechanism for its antibacterial activity. Further optimization of the compound's structure could enhance its potency and selectivity.
The synthetic chemistry of 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane has also been a focus of recent investigations. Researchers have developed more efficient and scalable synthetic routes, enabling larger-scale production for preclinical and clinical studies. Notably, a team at the University of Cambridge reported a novel catalytic asymmetric synthesis method, which significantly improves the enantiomeric purity of the compound—a critical factor for its pharmacological efficacy.
Despite these advancements, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the translation of this research into clinical applications.
In conclusion, 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2168164-45-0) represents a promising scaffold in medicinal chemistry, with potential applications in CNS disorders and antimicrobial therapy. Continued research into its pharmacological profile and synthetic optimization will be crucial for realizing its full therapeutic potential.
2168164-45-0 (2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane) 関連製品
- 899943-96-5(2-{4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)
- 899981-61-4(methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)
- 851132-05-3(N-(1,3-benzothiazol-2-yl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 17282-04-1(2-chloro-3-fluoro-pyridine)
- 74965-79-0(Methyl-5-hexylthiophene-2-carboxylate)
- 1261831-26-8(6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)
- 116430-60-5(Vapreotide Acetate)
- 872860-92-9(N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)



